molecular formula C9H16N4O2 B2825873 Ethyl 2-[4-(3-aminopropyl)triazol-1-yl]acetate CAS No. 2287316-31-6

Ethyl 2-[4-(3-aminopropyl)triazol-1-yl]acetate

Cat. No. B2825873
CAS RN: 2287316-31-6
M. Wt: 212.253
InChI Key: PCWCWQJFGCLPCR-UHFFFAOYSA-N
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Description

Ethyl 2-[4-(3-aminopropyl)triazol-1-yl]acetate is a derivative of triazole, a five-membered ring containing three nitrogen atoms . Triazole derivatives have attracted wide interest due to their diverse properties and applications, especially in medicine . They have been found to have antimicrobial, anticonvulsant, anticancer, anti-inflammatory, diuretic, antibacterial, hypoglycemic, antitubercular, and antifungal activities .


Molecular Structure Analysis

The molecular structure of triazole derivatives can be confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis . For instance, the IR absorption spectra of some 1,2,4-triazole derivatives were characterized by the presence of two signals for C=O groups at 1650–1712 cm −1 .


Chemical Reactions Analysis

Triazole derivatives have been investigated as corrosion inhibitors for mild steel in 1.0 M HCl solution . Potentiodynamic polarization experiments indicated that these compounds acted as mixed type inhibitors . Both physical and chemical bonds were involved in the adsorption of these triazole derivatives onto a steel surface .

Mechanism of Action

Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . They are capable of forming hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Safety and Hazards

While specific safety and hazard information for Ethyl 2-[4-(3-aminopropyl)triazol-1-yl]acetate is not available in the retrieved sources, it’s important to handle all chemical substances with appropriate safety measures. For instance, some triazole derivatives may cause skin sensitization and eye irritation .

Future Directions

The future research directions could involve the development of new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates . Additionally, further investigation into the diverse biological properties of triazole derivatives could lead to the development of novel therapeutic agents .

properties

IUPAC Name

ethyl 2-[4-(3-aminopropyl)triazol-1-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O2/c1-2-15-9(14)7-13-6-8(11-12-13)4-3-5-10/h6H,2-5,7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCWCWQJFGCLPCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=C(N=N1)CCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[4-(3-aminopropyl)triazol-1-yl]acetate

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